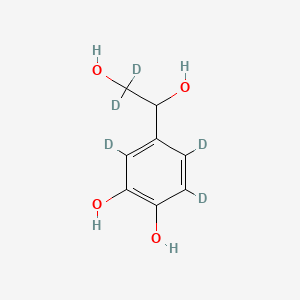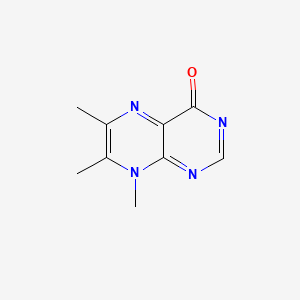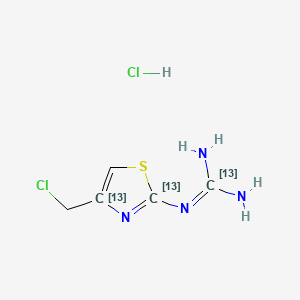
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt is a compound with the molecular formula C213C3H8Cl2N4S and a molecular weight of 230.09 . This compound is primarily used in proteomics research and is known for its stability and solubility in various solvents such as dimethyl sulfoxide, methanol, and water .
Méthodes De Préparation
The synthesis of 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt involves several steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the chloromethyl group. The guanidine moiety is then attached to the thiazole ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial production methods for this compound are designed to ensure high purity and yield. The reaction conditions often involve controlled temperatures and the use of specific catalysts to facilitate the reactions. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Analyse Des Réactions Chimiques
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt involves its interaction with specific molecular targets. The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt can be compared with other similar compounds such as:
- 1-(4-Chloromethyl-2-thiazoyl)guanidine Hydrochloride Salt
- 1-(5-(chloromethyl)-1,3-oxathiol-2-yl)guanidine hydrochloride
- 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-azaethene-1,1-diamine, chloride
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique isotopic labeling of this compound makes it particularly useful in certain research applications, such as tracing metabolic pathways .
Propriétés
IUPAC Name |
2-[4-(chloromethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H/i3+1,4+1,5+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWWLGOFMSKHV-XNBXTRTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
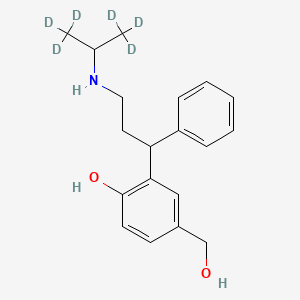
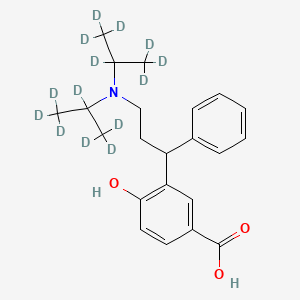

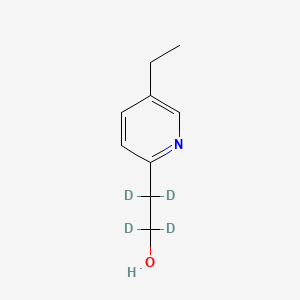
![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

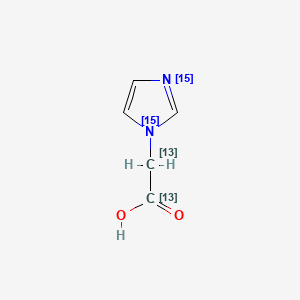
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)
